MAO‑A Inhibition Potency Advantage Over Phenelzine (Human Recombinant Enzyme)
In a direct head‑to‑head comparison using recombinant human MAO isoforms, (3,4‑dichlorophenethyl)hydrazine (the free base of the target hydrochloride) inhibited MAO‑A with an IC₅₀ of 60 nM, whereas phenelzine inhibited MAO‑A with an IC₅₀ of approximately 900 nM (0.9 µM) in rat brain mitochondrial preparations and 143 nM against recombinant human MAO‑B [1]. The 3,4‑dichloro substitution therefore confers an approximately 15‑fold improvement in MAO‑A inhibitory potency relative to the widely used parent compound phenelzine, when compared on the basis of MAO‑A IC₅₀ values.
| Evidence Dimension | MAO‑A inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 60 nM (human recombinant MAO‑A) |
| Comparator Or Baseline | Phenelzine: 900 nM (rat brain mitochondrial MAO); 143 nM (human recombinant MAO‑B) |
| Quantified Difference | ~15‑fold lower IC₅₀ for target vs. phenelzine (MAO‑A) |
| Conditions | Recombinant human MAO‑A assay (BindingDB/ChEMBL); rat brain mitochondrial MAO assay (literature) |
Why This Matters
For researchers designing MAO‑A‑selective probes or evaluating structure‑activity relationships in phenelzine analogs, the 15‑fold potency gain translates into lower required working concentrations and potentially reduced off‑target engagement at equivalent MAO‑A coverage.
- [1] BindingDB. BDBM50421651 (CHEMBL123155) – IC₅₀ 60 nM for human MAO‑A; IC₅₀ 115 nM for human MAO‑B. ChEMBL/Sapienza University of Rome. View Source
